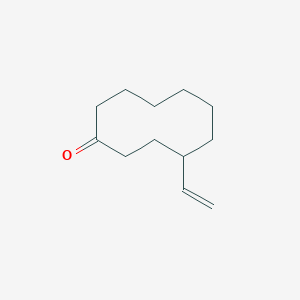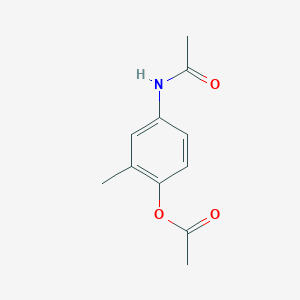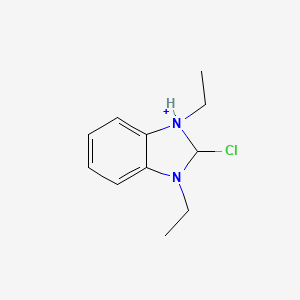![molecular formula C15H12Se B14663421 Benzene, 1-methyl-4-[(phenylethynyl)seleno]- CAS No. 51094-36-1](/img/structure/B14663421.png)
Benzene, 1-methyl-4-[(phenylethynyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-[(phenylethynyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a methyl group and a phenylethynyl seleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)seleno]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-methyl-4-iodobenzene and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Selenation: The phenylethynyl group is introduced via a selenation reaction, where selenium reagents are used to replace the halide group with a seleno group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene, 1-methyl-4-[(phenylethynyl)seleno]- can undergo oxidation reactions, where the seleno group is oxidized to form selenoxides or selenones.
Reduction: The compound can also be reduced to form selenides.
Substitution: Nucleophilic substitution reactions can occur, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1-methyl-4-[(phenylethynyl)seleno]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. These reactions can modulate various biochemical pathways, including those involved in oxidative stress and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)-
- 1-Methyl-4-(phenylethynyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-methyl-4-[(phenylethynyl)seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different substituents such as halides or alkyl groups.
Propriétés
Numéro CAS |
51094-36-1 |
|---|---|
Formule moléculaire |
C15H12Se |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylethynylselanyl)benzene |
InChI |
InChI=1S/C15H12Se/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
Clé InChI |
PZFPKEXWMPILCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Se]C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)

![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)


![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)


